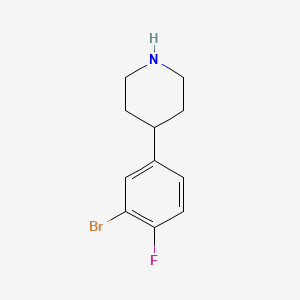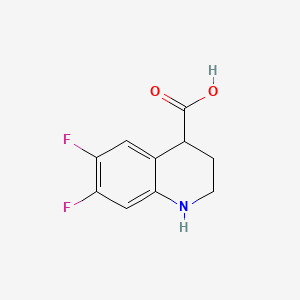
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical properties and potential applications in various scientific fields. The presence of fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its chemical stability and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid typically involves multi-step reactions. One common method includes the use of tributylamine and 2-chloro-1-methylpyridinium iodide in dichloromethane at 60°C under microwave irradiation . The reaction mixture is then purified using preparative HPLC to obtain the desired compound.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline-4-carboxylic acid, while reduction can produce tetrahydroquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique fluorinated structure.
Industry: It is used in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in the synthesis of ciprofloxacin, a fluoroquinolone antibiotic.
Sparfloxacin: A third-generation quinolone with excellent activity against Gram-positive bacteria.
Uniqueness: 6,7-Difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid is unique due to the presence of two fluorine atoms at the 6 and 7 positions, which significantly enhance its chemical stability and biological activity compared to other quinoline derivatives.
Eigenschaften
Molekularformel |
C10H9F2NO2 |
|---|---|
Molekulargewicht |
213.18 g/mol |
IUPAC-Name |
6,7-difluoro-1,2,3,4-tetrahydroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-7-3-6-5(10(14)15)1-2-13-9(6)4-8(7)12/h3-5,13H,1-2H2,(H,14,15) |
InChI-Schlüssel |
YKMTYXNCYIVRPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=CC(=C(C=C2C1C(=O)O)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6H,7H-[1,4]oxathiino[2,3-c]pyridazine-3-carboxylicacid](/img/no-structure.png)


![6-chloro-N-(4-cyano-2-fluorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B13546497.png)

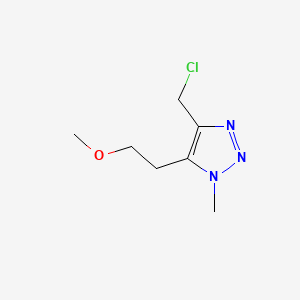
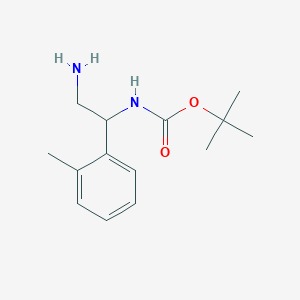
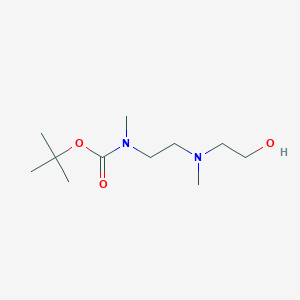
![4-amino-3-(4-phenoxyphenyl)-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]imidazo[4,5-c]pyridin-2-one;2,2,2-trifluoroacetic acid](/img/structure/B13546523.png)
